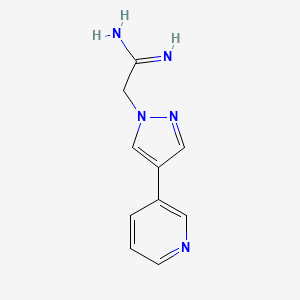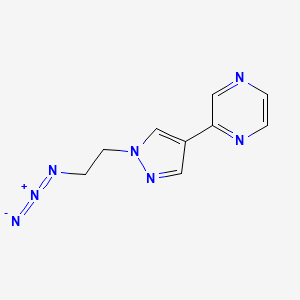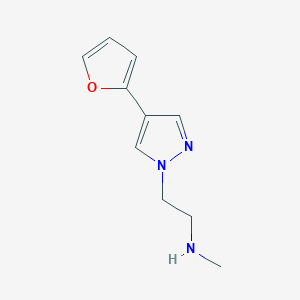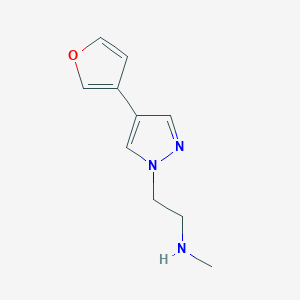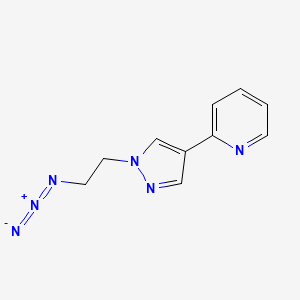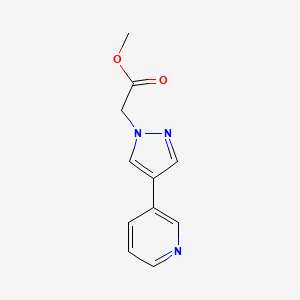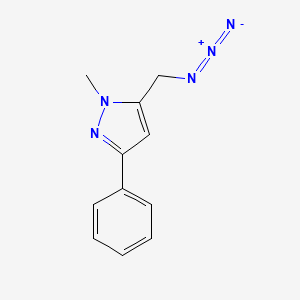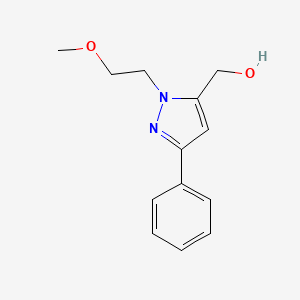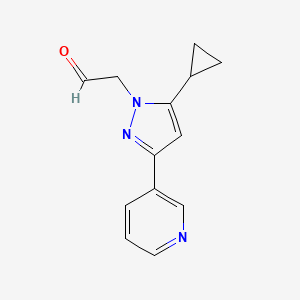
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Descripción general
Descripción
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde, also known as 2-CPA, is an organic compound with a unique structure containing both a pyrazole and a cyclopropyl group. It is a useful building block for the synthesis of various bioactive molecules, and has been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recent studies have elaborated on the synthesis and antimicrobial activity of novel pyrazole derivatives, indicating the significance of such compounds in developing new antimicrobial agents. For instance, the synthesis of various heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives has been explored, leading to compounds with screened antimicrobial activities (Al-Ghamdi, 2019). This highlights the potential for these compounds in addressing microbial resistance through the development of new therapeutic agents.
Another aspect of research on these compounds involves the multicomponent domino process for preparing pyrazolo[3,4-b]pyridine-5-nitriles, showcasing a method for creating complex molecules efficiently (Aggarwal et al., 2016). This process underscores the compound's role in facilitating the synthesis of complex heterocyclic structures, which are valuable in pharmaceutical research and development.
Potential Applications in Anticancer and Antimicrobial Research
The synthesis and evaluation of organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines for potential anticancer properties illustrate another critical application. These compounds, acting as cyclin-dependent kinase (Cdk) inhibitors, have been studied for their cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011), indicating their potential utility in cancer therapy.
Moreover, the design, synthesis, and cytotoxicity evaluation of pyrazolopyridine and pyrazole derivatives as potential anticancer agents further demonstrate the application of such compounds in medicinal chemistry. These studies reveal that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines, suggesting their potential as leads for anticancer drug development (Alam et al., 2017).
Propiedades
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-7-6-16-13(10-3-4-10)8-12(15-16)11-2-1-5-14-9-11/h1-2,5,7-10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZTYJNGIKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



